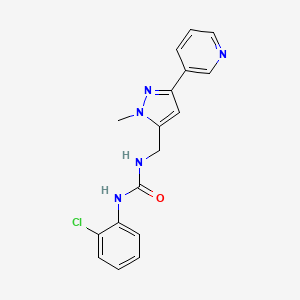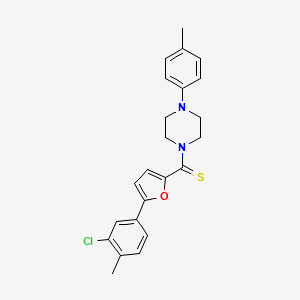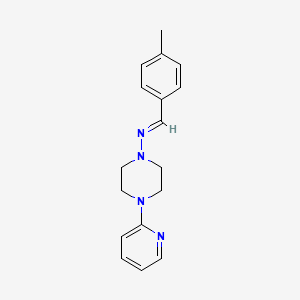
1-(2-chlorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea, also known as CMPU, is a chemical compound that has been widely used in scientific research for its potential as a modulator of various biological processes.
Scientific Research Applications
Environmental Science Applications
Pesticide Exposure and Biomonitoring
Urea derivatives, including those with chlorophenyl groups, are significant in environmental science, especially in studies related to pesticide exposure and biomonitoring. Egeghy et al. (2011) discuss the importance of understanding the environmental presence and health impacts of pesticides, with a focus on urinary metabolite concentration measurements from children exposed to various pesticides, highlighting the need for further research in this area (Egeghy et al., 2011).
Chlorophenols in Environmental Processes
Chlorophenols, closely related to chlorophenyl groups, are reviewed by Peng et al. (2016) for their role in Municipal Solid Waste Incineration (MSWI) and their potential as precursors for dioxins, stressing the environmental impact and the pathways of chlorophenol transformation and fate in such settings (Peng et al., 2016).
Pharmaceutical Applications
Drug Design and Biological Activities
Jagtap et al. (2017) emphasize the significance of urea in drug design, highlighting its role in enhancing drug-target interactions and modulating the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. This review showcases various urea derivatives as modulators of biological targets, underlining the versatility and importance of urea motifs in medicinal chemistry (Jagtap et al., 2017).
Urease Inhibitors for Gastric and Urinary Tract Infections
Kosikowska and Berlicki (2011) review the patent literature on urease inhibitors, highlighting their potential applications in treating infections caused by Helicobacter pylori and Proteus species in the gastric and urinary tracts. This review reflects the ongoing search for effective and safe urease inhibitors in pharmaceutical development (Kosikowska & Berlicki, 2011).
Materials Science Applications
Electrochemical Surface Finishing and Energy Storage
Tsuda, Stafford, and Hussey (2017) discuss the application of urea in electrochemical technologies, particularly in surface finishing and energy storage using room-temperature haloaluminate ionic liquids. This review presents the advancements and potential of using urea in electrochemical applications, highlighting its role in developing novel materials and technologies (Tsuda et al., 2017).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-23-13(9-16(22-23)12-5-4-8-19-10-12)11-20-17(24)21-15-7-3-2-6-14(15)18/h2-10H,11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLMTQCSMTLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952917.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2952918.png)
![Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2952919.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate](/img/structure/B2952920.png)
![1-(4-Chlorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2952921.png)
![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952922.png)




![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2952934.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2952935.png)

![8-(2,3-Dimethoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2952937.png)